
4,4'-(Thiophene-2,5-diyl)dibenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Thiophène-2,5-diyl)dibenzonitrile est un composé organique de formule moléculaire C18H10N2S et de masse molaire 286,35 g/mol Il est caractérisé par la présence d'un cycle thiophène flanqué de deux groupes benzonitrile
Méthodes De Préparation
Voies de Synthèse et Conditions Réactionnelles : La synthèse du 4,4’-(Thiophène-2,5-diyl)dibenzonitrile implique généralement la réaction du 2,5-dibromothiophène avec l'acide 4-cyanophénylboronique dans des conditions de couplage de Suzuki. La réaction est catalysée par des complexes de palladium(0) et nécessite une base telle que le carbonate de potassium dans un solvant tel que le toluène ou le diméthylformamide. La réaction est effectuée sous atmosphère inerte, généralement de l'azote ou de l'argon, à des températures élevées (environ 80-100 °C).
Méthodes de Production Industrielle : Bien que les méthodes de production industrielle spécifiques du 4,4’-(Thiophène-2,5-diyl)dibenzonitrile ne soient pas bien documentées, l'approche générale impliquerait la mise à l'échelle de la synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction pour des rendements et une pureté plus élevés, l'utilisation de réacteurs à flux continu et la garantie de mesures strictes de contrôle de la qualité.
Analyse Des Réactions Chimiques
Types de Réactions : 4,4’-(Thiophène-2,5-diyl)dibenzonitrile peut subir diverses réactions chimiques, notamment :
Oxydation : Le cycle thiophène peut être oxydé pour former des sulfoxydes ou des sulfones en utilisant des agents oxydants comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.
Réduction : Les groupes nitriles peuvent être réduits en amines primaires en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou l'hydrogénation catalytique.
Réactifs et Conditions Communs :
Oxydation : Peroxyde d'hydrogène, acide m-chloroperbenzoïque.
Réduction : Hydrure de lithium et d'aluminium, hydrogénation catalytique.
Substitution : Électrophiles comme le brome, le chlorométhyl méthyl éther.
Principaux Produits :
Oxydation : Sulfoxydes, sulfones.
Réduction : Amines primaires.
Substitution : Thiophènes halogénés, thiophènes alkylés.
Applications De Recherche Scientifique
4,4’-(Thiophène-2,5-diyl)dibenzonitrile possède un large éventail d'applications en recherche scientifique :
Biologie : Ses dérivés sont étudiés pour leurs activités biologiques potentielles, notamment les propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche se poursuit pour explorer son potentiel comme intermédiaire pharmaceutique.
5. Mécanisme d'Action
Le mécanisme d'action du 4,4’-(Thiophène-2,5-diyl)dibenzonitrile dépend en grande partie de son application. En électronique organique, sa structure conjuguée permet un transport de charge et une absorption de lumière efficaces. Dans les systèmes biologiques, son mécanisme peut impliquer des interactions avec des cibles cellulaires, conduisant à une perturbation des processus cellulaires. Des études détaillées sur ses cibles moléculaires et ses voies spécifiques sont encore en cours .
Composés Similaires :
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde : Structure similaire, mais contient un noyau benzothiadiazole au lieu d'un cycle thiophène.
4,4’-(Thiazolo[5,4-d]thiazole-2,5-diyl)dibenzonitrile : Contient un noyau thiazolo-thiazole, offrant des propriétés électroniques différentes.
Unicité : 4,4’-(Thiophène-2,5-diyl)dibenzonitrile est unique en raison de son noyau thiophène, qui fournit des propriétés électroniques et une réactivité distinctes par rapport à ses analogues. Cela le rend particulièrement précieux dans le développement de matériaux électroniques organiques et comme un bloc de construction polyvalent en synthèse organique .
Mécanisme D'action
The mechanism of action of 4,4’-(Thiophene-2,5-diyl)dibenzonitrile largely depends on its application. In organic electronics, its conjugated structure allows for efficient charge transport and light absorption. In biological systems, its mechanism may involve interactions with cellular targets, leading to disruption of cellular processes. detailed studies on its specific molecular targets and pathways are still ongoing .
Comparaison Avec Des Composés Similaires
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde: Similar in structure but contains a benzothiadiazole core instead of a thiophene ring.
4,4’-(Thiazolo[5,4-d]thiazole-2,5-diyl)dibenzonitrile: Contains a thiazolo-thiazole core, offering different electronic properties.
Uniqueness: 4,4’-(Thiophene-2,5-diyl)dibenzonitrile is unique due to its thiophene core, which provides distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in the development of organic electronic materials and as a versatile building block in organic synthesis .
Propriétés
Formule moléculaire |
C18H10N2S |
|---|---|
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
4-[5-(4-cyanophenyl)thiophen-2-yl]benzonitrile |
InChI |
InChI=1S/C18H10N2S/c19-11-13-1-5-15(6-2-13)17-9-10-18(21-17)16-7-3-14(12-20)4-8-16/h1-10H |
Clé InChI |
HKDJGRLOXRXWOF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)C2=CC=C(S2)C3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





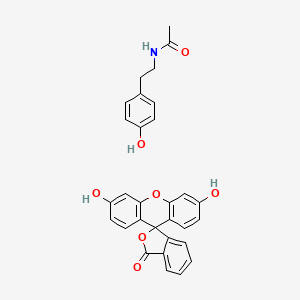
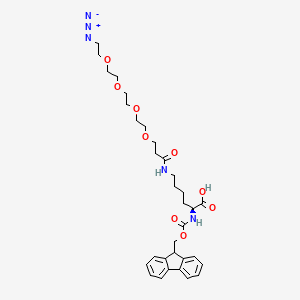

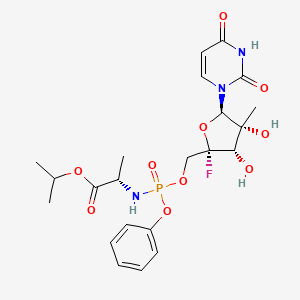
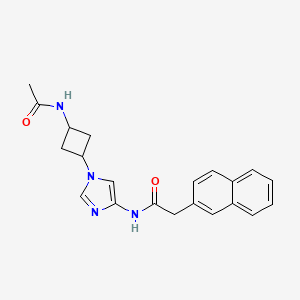
![Dimethyl 2-(bromomethyl)-[1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B11929371.png)
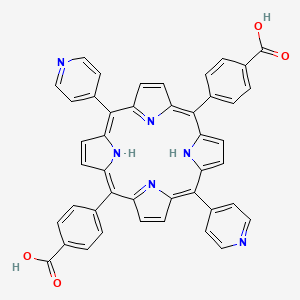
![2-(1-(Tert-butoxycarbonyl)pyrrolidine-2-carboxamido)-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B11929392.png)

![[(1S,7R,8R,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B11929396.png)

